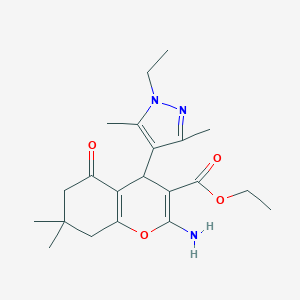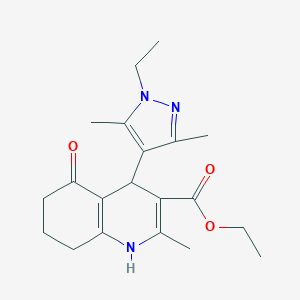![molecular formula C17H25N3O B280270 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280270.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide, also known as DAPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DAPA is a small molecule that has been shown to have a variety of biological effects, making it a promising candidate for use in a wide range of research studies. In
Wissenschaftliche Forschungsanwendungen
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways that are important for cancer cell survival. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of viral infections.
Wirkmechanismus
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are important for cell survival. In cancer cells, this compound has been shown to inhibit the activity of a protein called STAT3, which is important for cancer cell survival. Additionally, this compound has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is important for the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. Additionally, this compound has been shown to inhibit the activity of specific enzymes and signaling pathways that are important for cancer cell survival. In the brain, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine, a neurotransmitter that is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide in lab experiments is its small size, which makes it easy to manipulate and study. Additionally, this compound has been shown to have a variety of biological effects, making it a useful tool for studying a wide range of biological processes. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide. One area of interest is in the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects. Finally, research is needed to identify new applications for this compound in scientific research, as well as to develop new synthesis methods that could improve the yield and purity of this compound.
Synthesemethoden
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then purified through a series of chromatography steps. This synthesis method has been shown to produce high yields of this compound with a high degree of purity, making it suitable for use in scientific research.
Eigenschaften
Molekularformel |
C17H25N3O |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c1-11-15(10-19-20(11)2)9-18-16(21)17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
HTBLAIZRPCHHPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CC1=C(C=NN1C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
